

# Physical and chemical properties of 4'-Benzyloxy-2'-hydroxyacetophenone.

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## Compound of Interest

Compound Name: 4'-Benzyloxy-2'-hydroxyacetophenone

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## An In-depth Technical Guide to 4'-Benzyloxy-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

### Introduction

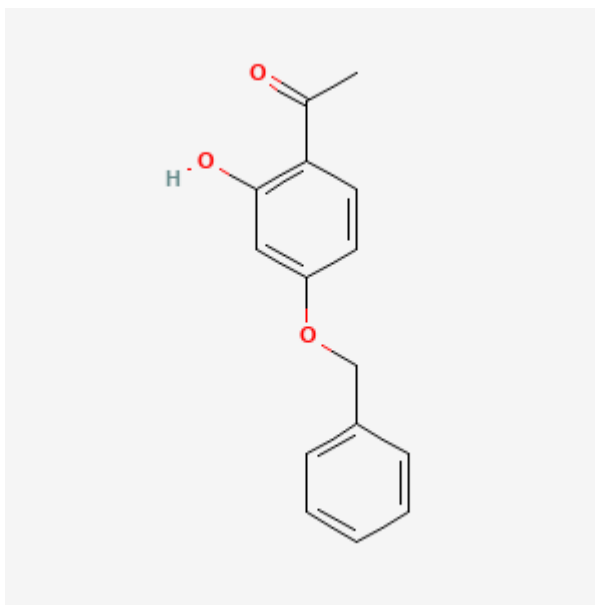
**4'-Benzyloxy-2'-hydroxyacetophenone** is a poly-functionalized aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring a hydroxyl group, a ketone, and a benzyl ether, provides multiple reaction sites, making it a versatile building block for the synthesis of more complex molecules. It is particularly valuable in the pharmaceutical and cosmetic industries. In medicinal chemistry, it is a key precursor for the synthesis of flavonoids, chalcones, and other heterocyclic compounds that are investigated for a wide range of biological activities. Its antioxidant properties also make it an ingredient of interest in cosmetic formulations for skin protection. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis protocols, and its role as a synthetic precursor.

### Chemical Identity and Structure

The fundamental identifiers and structural representation of **4'-Benzyloxy-2'-hydroxyacetophenone** are summarized below.

Identifier	Value
IUPAC Name	1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone[1]
CAS Number	29682-12-0[1]
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O <sub>3</sub> [1]
Molecular Weight	242.27 g/mol [1]
InChIKey	AGQNLHOTLJFJCG-UHFFFAOYSA-N[1]
Canonical SMILES	<chem>CC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)O</chem>

2D Structure



## Physical Properties

The known physical properties of the compound are presented in a solid, crystalline form at standard conditions.

Property	Value	Source
Appearance	White to off-white amorphous powder	Chem-Impex
Melting Point	100-107 °C	Chem-Impex
Solubility	Soluble in polar organic solvents like ethanol and methanol. Poorly soluble in nonpolar solvents and water.	Inferred from structure
Storage	Store at 0-8 °C	Chem-Impex

## Spectral Data

Spectroscopic data is essential for the structural confirmation and purity assessment of **4'-Benzyloxy-2'-hydroxyacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: Experimental NMR data for this specific compound is not readily available in the reviewed literature. The following are predicted values based on standard chemical shift increments and analysis of its chemical structure. Actual experimental values may vary.

Table 4.1: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~12.5	Singlet (broad)	1H	2'-OH (intramolecular H-bond)
~7.70	Doublet	1H	H-6'
~7.45 - 7.30	Multiplet	5H	Benzyl aromatic protons
~6.55	Doublet of doublets	1H	H-5'
~6.50	Doublet	1H	H-3'
~5.10	Singlet	2H	-OCH <sub>2</sub> -Ph

| ~2.55 | Singlet | 3H | -C(O)CH<sub>3</sub> |

Table 4.2: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~202.5</b>	<b>C=O</b>
~165.0	C-4'
~164.5	C-2'
~136.0	Benzyl C (quaternary)
~132.5	C-6'
~128.8	Benzyl C-H
~128.4	Benzyl C-H
~127.5	Benzyl C-H
~114.0	C-1'
~108.0	C-5'
~101.5	C-3'
~70.5	-OCH <sub>2</sub> -Ph

| ~26.5 | -CH<sub>3</sub> |

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) data reveals key fragmentation patterns useful for identification.

Table 4.3: Key Mass Spectrometry Fragments

m/z	Relative Intensity	Assignment
<b>242</b>	<b>39.91%</b>	<b>[M]<sup>+</sup> (Molecular Ion)</b>
91	99.99%	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion, benzyl fragment) - Base Peak

| 65 | 8.10% | [C<sub>5</sub>H<sub>5</sub>]<sup>+</sup> (Fragment from tropylium ion) |

## Experimental Protocols

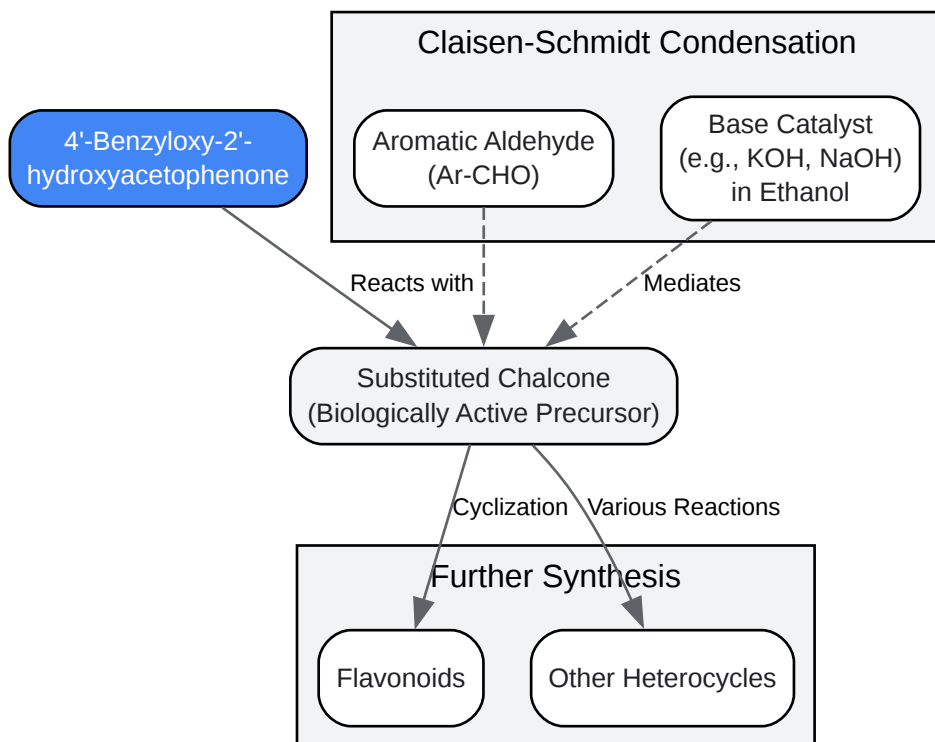
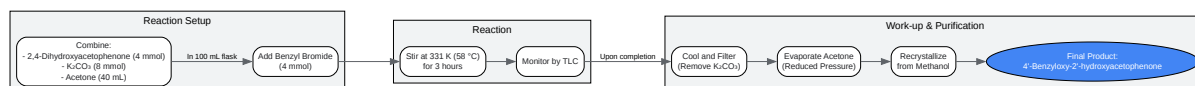
### Synthesis of 4'-Benzyloxy-2'-hydroxyacetophenone

A common and efficient method for the synthesis of this compound is the selective O-alkylation of 2,4-dihydroxyacetophenone with benzyl bromide. The 4'-hydroxyl group is more acidic and sterically more accessible than the 2'-hydroxyl group (which is involved in intramolecular hydrogen bonding with the acetyl group), allowing for regioselective benzylation at the 4'-position.

Reaction Scheme: 2,4-Dihydroxyacetophenone + Benzyl Bromide  $\xrightarrow{(\text{K}_2\text{CO}_3, \text{Acetone})}$  **4'-Benzyloxy-2'-hydroxyacetophenone**

Detailed Protocol:

- To a 100 mL flask, add 2,4-dihydroxyacetophenone (4 mmol), potassium carbonate (8 mmol), and 40 mL of acetone.
- Add benzyl bromide (4 mmol) to the suspension.
- Stir the reaction mixture vigorously at 331 K (58 °C) for 3 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.
- Evaporate the acetone solvent from the filtrate under reduced pressure to obtain the crude product.
- Purify the crude solid by recrystallization from methanol to yield single crystals of **4'-Benzyloxy-2'-hydroxyacetophenone** (Typical Yield: ~78%).[\[2\]](#)



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## References

- 1. 4'-Benzyloxy-2'-hydroxyacetophenone | C<sub>15</sub>H<sub>14</sub>O<sub>3</sub> | CID 309257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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